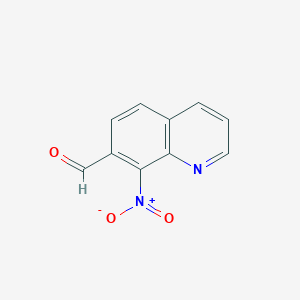
8-Nitro-7-quinolinecarboxaldehyde
説明
8-Nitro-7-quinolinecarboxaldehyde is a chemical compound with the molecular formula C10H6N2O3 .
Molecular Structure Analysis
The molecular structure of 8-Nitro-7-quinolinecarboxaldehyde is based on its molecular formula, C10H6N2O3 .Physical And Chemical Properties Analysis
8-Nitro-7-quinolinecarboxaldehyde is a solid at room temperature . It has a molecular weight of 202.17 .科学的研究の応用
Organic Chemistry Applications
8-Nitro-7-quinolinecarboxaldehyde derivatives participate in unique chemical reactions that are essential for developing novel organic synthesis methods. For instance, 2-Quinolinecarboxaldehyde has been studied for its participation in the Henry reaction, leading to unexpected ketone products rather than the anticipated nitroalkene due to the elimination of nitrous acid. This reaction's unusual outcome highlights the potential of quinoline derivatives in synthetic organic chemistry, offering pathways to novel compounds (Nomland & Hills, 2008).
Materials Science and Corrosion Inhibition
In the field of materials science, derivatives of 8-Nitro-7-quinolinecarboxaldehyde, such as 8-hydroxy-7-quinolinecarboxaldehyde, have been explored for their corrosion inhibition properties on C-steel surfaces. These compounds have shown significant effectiveness as "green" inhibitors, potentially offering environmentally friendly solutions for corrosion protection. The studies leverage electrochemical techniques to assess the performance of these derivatives, indicating their utility in extending the lifespan of metals in corrosive environments (Eldesoky & Nozha, 2017).
Medicinal Chemistry and Biological Applications
Quinoline derivatives, including those related to 8-Nitro-7-quinolinecarboxaldehyde, have been extensively studied for their biological activities. Research has focused on their potential anticancer properties, with specific functionalizations of quinoline derivatives showing varying degrees of cytotoxicity against cancer cell lines. This indicates the potential of these compounds in developing new anticancer agents, with the functionalization approach offering a way to tailor their biological activities (Hami & Zibaseresht, 2017).
Photocleavage and Surface Modification
Quinolinecarboxaldehyde derivatives have also found applications in photochemical cleavage reactions, offering tools for bioorganic chemistry and medicinal chemistry. The introduction of specific groups, such as halogens or nitro groups, into quinoline derivatives can enhance their photoreactive properties. These capabilities make them suitable for applications requiring precise control over molecular cleavage under light irradiation, providing a pathway for developing novel photoresponsive materials (Ariyasu et al., 2011).
Safety And Hazards
特性
IUPAC Name |
8-nitroquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472154 | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-7-quinolinecarboxaldehyde | |
CAS RN |
101327-87-1 | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

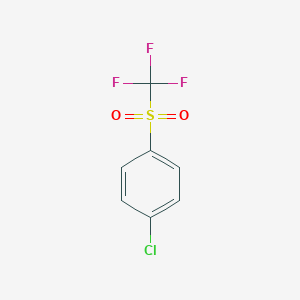
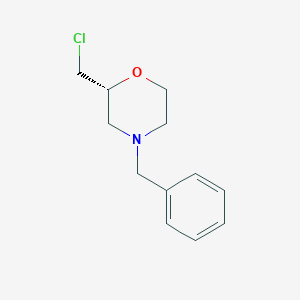
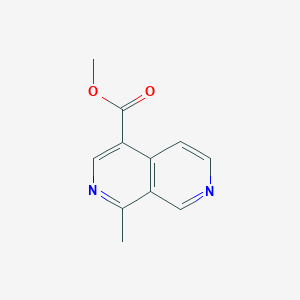
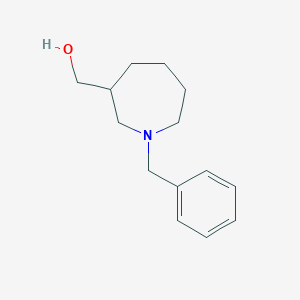
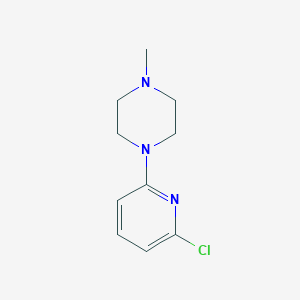
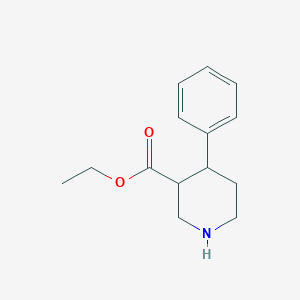
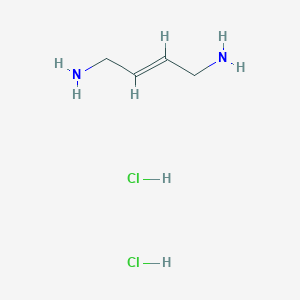

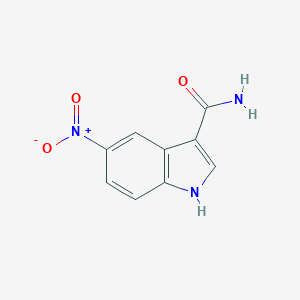
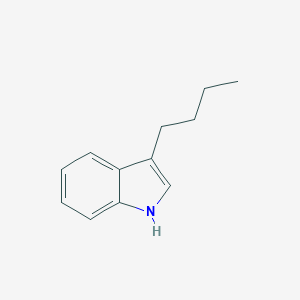
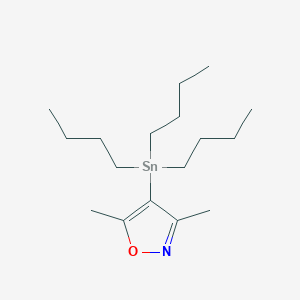
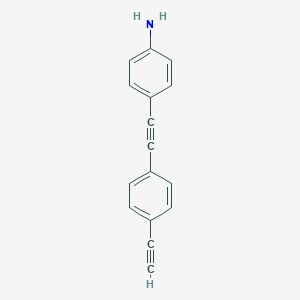

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)